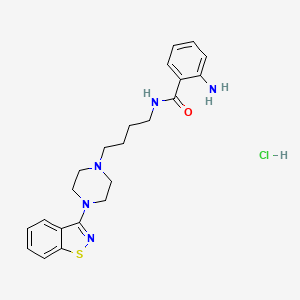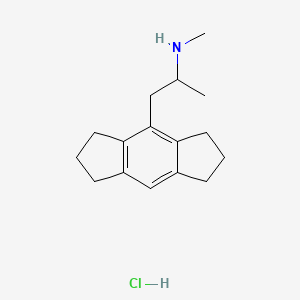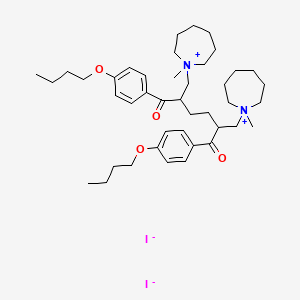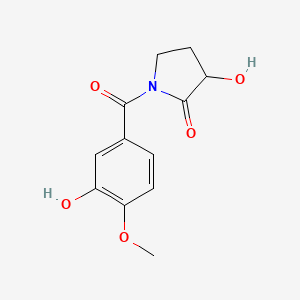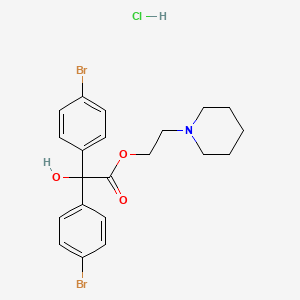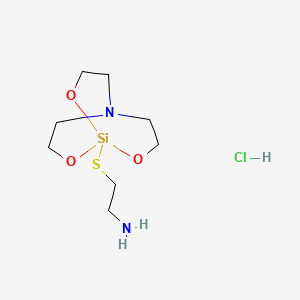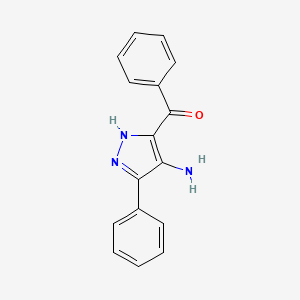
(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone: is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylpropoxy group, and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.
Alkylation: The chlorophenyl intermediate is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The alkylated product undergoes a coupling reaction with phenylmethanone under conditions that may include the use of a palladium catalyst and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, though specific biological activities would require further research and validation.
Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Polymer Industry: Used to create specialty polymers with unique properties.
Mecanismo De Acción
The mechanism by which (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group can enhance binding affinity to certain biological targets, while the phenylmethanone moiety may facilitate interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
(4-Chlorophenyl)phenylmethanone: Shares the chlorophenyl and phenylmethanone groups but lacks the methylpropoxy group.
(3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate): Similar in having a chlorophenyl group but differs in the presence of a hydroxy and ester group.
Uniqueness:
Structural Complexity: The combination of the chlorophenyl, methylpropoxy, and phenylmethanone groups in a single molecule provides unique chemical properties and potential for diverse applications.
Reactivity: The presence of multiple functional groups allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry.
This detailed overview highlights the significance of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone in various scientific and industrial contexts
Propiedades
Número CAS |
80843-74-9 |
|---|---|
Fórmula molecular |
C24H23ClO2 |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H23ClO2/c1-24(2,21-11-13-22(25)14-12-21)17-27-16-18-7-6-10-20(15-18)23(26)19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 |
Clave InChI |
HKRQCVQVDLJMBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



